1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride
CAS No.: 1909326-24-4
Cat. No.: VC6798922
Molecular Formula: C9H19Cl2N3
Molecular Weight: 240.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909326-24-4 |
|---|---|
| Molecular Formula | C9H19Cl2N3 |
| Molecular Weight | 240.17 |
| IUPAC Name | 1-ethyl-N-(2-methylpropyl)pyrazol-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H17N3.2ClH/c1-4-12-7-9(6-11-12)10-5-8(2)3;;/h6-8,10H,4-5H2,1-3H3;2*1H |
| Standard InChI Key | KDDXWVAOWJFVLB-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)NCC(C)C.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-Ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride belongs to the pyrazole family, a class of heterocyclic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The dihydrochloride salt form arises from the protonation of the amine group, improving aqueous solubility for experimental applications .
Table 1: Fundamental Chemical Properties
The structure comprises a pyrazole ring substituted with an ethyl group at position 1 and a 2-methylpropylamine moiety at position 4. The dihydrochloride salt introduces two chloride counterions, stabilizing the compound in polar solvents.
Physicochemical Properties
While detailed physicochemical data (e.g., melting point, solubility in specific solvents) remain unreported in open literature, the dihydrochloride form inherently enhances water solubility compared to the free base. This property facilitates its use in biological assays requiring aqueous environments.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step alkylation process:
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Formation of the Pyrazole Core: Initial synthesis of 1-ethyl-1H-pyrazol-4-amine via cyclization reactions, typically employing hydrazine derivatives and diketones.
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Alkylation with 2-Methylpropylamine: Reacting the primary amine with 2-methylpropylamine under basic conditions (e.g., using potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, precipitating the product for purification.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF or THF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Purification Method | Recrystallization or chromatography |
Analytical Characterization
Post-synthetic analysis employs:
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Nuclear Magnetic Resonance (NMR): To confirm the positions of ethyl and 2-methylpropyl groups.
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Mass Spectrometry (MS): Verification of molecular weight (m/z 240.17 for the parent ion).
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High-Performance Liquid Chromatography (HPLC): Assessing purity (>95% typical for research-grade material) .
Applications in Pharmaceutical Research
Drug Discovery
This compound serves as:
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A Building Block: For synthesizing larger molecules with optimized pharmacokinetic profiles.
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A Lead Compound: In high-throughput screens targeting inflammation or oncology .
Formulation Development
The dihydrochloride salt is preferred in early-stage formulations due to its stability under physiological pH conditions, enabling intravenous or oral administration studies.
Future Directions
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Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) in model organisms.
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Target Identification: Employing proteomic and genomic screens to elucidate molecular targets.
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Analog Synthesis: Modifying the 2-methylpropyl group to enhance selectivity or potency.
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